7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridin-10-ium bromide
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Overview
Description
7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridin-10-ium bromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a dimethylamino group, a methoxy group, and a naphthalen-1-yl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridin-10-ium bromide typically involves multi-step organic reactions. One common method includes the reaction of naphthalen-1-yl derivatives with dimethylamine and methoxy-substituted phenylacridinium salts under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridin-10-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl oxides, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridin-10-ium bromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridin-10-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to cellular components, altering their function and leading to various biological effects. For example, it may interact with DNA or proteins, disrupting their normal activity and inducing cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(6-(Dimethylamino)naphthalen-1-yl)propan-1-one (2,5-PRODAN): Known for its solvatochromic properties and used in fluorescence studies.
7-(Dimethylamino)-2,3-dihydrophenanthren-4(1H)-one: Exhibits similar photophysical properties and is used in similar applications.
Uniqueness
7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridin-10-ium bromide stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C32H27BrN2O |
---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
8-methoxy-N,N-dimethyl-9-naphthalen-1-yl-10-phenylacridin-10-ium-2-amine;bromide |
InChI |
InChI=1S/C32H27N2O.BrH/c1-33(2)24-19-20-28-27(21-24)31(26-16-9-12-22-11-7-8-15-25(22)26)32-29(17-10-18-30(32)35-3)34(28)23-13-5-4-6-14-23;/h4-21H,1-3H3;1H/q+1;/p-1 |
InChI Key |
LFMBZCFZSVCYFM-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC2=C(C3=C(C=CC=C3OC)[N+](=C2C=C1)C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65.[Br-] |
Origin of Product |
United States |
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